molecular formula C7H12O B13124060 1,5-Heptadien-4-OL

1,5-Heptadien-4-OL

Cat. No.: B13124060
M. Wt: 112.17 g/mol
InChI Key: SIYWFIPUQCEZII-GQCTYLIASA-N
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Description

Significance of Unconjugated Diene Alcohols as Synthetic Platforms

Unconjugated dienes, also known as skipped dienes, are organic compounds where two carbon-carbon double bonds are separated by two or more single bonds. wikipedia.org This structural arrangement means the π-electron systems of the double bonds are isolated from each other, unlike in conjugated dienes where they are separated by only one single bond, allowing for electron delocalization. wikipedia.orgmdpi.com This distinction is crucial, as it imparts unique reactivity to each double bond, allowing them to be addressed independently in chemical reactions.

The presence of a hydroxyl group, as in 1,5-Heptadien-4-OL, further enhances the synthetic utility of the molecule. The alcohol functional group can be used to direct reactions, can be transformed into other functional groups, or can participate directly in intramolecular reactions and rearrangements. The combination of isolated alkenes and an alcohol moiety makes these compounds valuable building blocks for constructing complex molecular architectures. rsc.org The development of modern synthetic methodologies, including various transition-metal-catalyzed reactions, has been a significant focus of research, highlighting the demand for efficient ways to synthesize and functionalize these skipped diene systems. rsc.orgnih.gov

Structural Features and Inherent Reactivity of this compound Analogs

This compound possesses a seven-carbon chain with double bonds at the C1 and C5 positions and a hydroxyl group at the C4 position. The key reactive sites are the two terminal vinyl groups and the secondary allylic alcohol. The reactivity of these sites can be influenced by the introduction of substituents along the carbon chain, as seen in various analogs.

For instance, the naturally occurring compound Artemisia alcohol (3,3,6-trimethyl-1,5-heptadien-4-ol) is a well-known analog. The presence of methyl groups significantly alters the steric and electronic environment of the molecule compared to the parent compound. These substitutions can influence the rates and outcomes of reactions, providing chemists with tunable substrates for specific synthetic goals. The inherent reactivity of this structural class is largely defined by the interplay between the alcohol and the diene system.

Properties of this compound and its Analogs
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
This compound5638-26-6C₇H₁₂O112.17
3,3,6-Trimethyl-1,5-heptadien-4-ol (Artemisia alcohol)27644-04-8C₁₀H₁₈O154.25
3,3,6-Trimethyl-1,5-heptadien-4-one (Artemisia ketone)546-49-6C₁₀H₁₆O152.23

Overview of Research Trajectories and Academic Importance of Heptadienols

The academic importance of heptadienols and related 1,5-diene systems is prominently highlighted by their use in sigmatropic rearrangements, particularly the Cope and Oxy-Cope rearrangements. wikipedia.org A sigmatropic rearrangement is a concerted, pericyclic reaction in which a sigma bond moves across a π-electron system. masterorganicchemistry.com The Cope rearrangement specifically involves the thermal isomerization of a 1,5-diene. organic-chemistry.org

The presence of a hydroxyl group at the C3 or C4 position of a 1,5-diene allows for a powerful variant known as the Oxy-Cope rearrangement. wikipedia.orgmasterorganicchemistry.com In this reaction, the 1,5-dien-ol undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form an enol product, which then rapidly tautomerizes to a stable, unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.org This tautomerization provides a strong thermodynamic driving force, rendering the reaction essentially irreversible. wikipedia.org The anionic version of this reaction, where the alcohol is first deprotonated with a base, can accelerate the reaction rate by a factor of 10¹⁰ to 10¹⁷, often allowing the transformation to proceed at room temperature. organic-chemistry.orgwikipedia.org This powerful carbon-carbon bond-forming reaction is a cornerstone of organic synthesis for creating complex cyclic and acyclic systems.

Beyond rearrangements, the 1,5-diene scaffold is a substrate for other important transformations. For example, Ru-mediated oxidative cyclization of 1,5-dienes can produce substituted tetrahydrofurans, which are core structures in many bioactive natural products. researchgate.net The continued exploration of these and other reactions demonstrates that heptadienols like this compound are not merely simple molecules but are key players in advanced synthetic strategies, driving innovation in the construction of complex organic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(5E)-hepta-1,5-dien-4-ol

InChI

InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3-4,6-8H,1,5H2,2H3/b6-4+

InChI Key

SIYWFIPUQCEZII-GQCTYLIASA-N

Isomeric SMILES

C/C=C/C(CC=C)O

Canonical SMILES

CC=CC(CC=C)O

Origin of Product

United States

Sophisticated Synthetic Methodologies for 1,5 Heptadien 4 Ol and Its Chiral Derivatives

Stereoselective and Enantioselective Synthesis of Heptadienols

Achieving high levels of stereocontrol is paramount in the synthesis of chiral heptadienols. Both asymmetric catalysis and biocatalysis offer powerful platforms for establishing the desired stereochemistry at the C4 carbinol center.

Asymmetric Catalytic Approaches to Chiral 1,5-Heptadien-4-OL

Asymmetric catalytic methods provide an efficient means to generate chiral this compound from prochiral precursors. One prominent strategy involves the asymmetric reduction of the corresponding prochiral ketone, 1,5-heptadien-4-one. Transition-metal complexes featuring chiral ligands are often employed for this transformation. For instance, ruthenium (Ru) and rhodium (Rh) catalysts are known to be effective for the asymmetric hydrogenation of unsaturated ketones. Current time information in Bangalore, IN.

Another powerful technique is the Sharpless asymmetric epoxidation. While not a direct synthesis of the dienol, it can be applied to a precursor like (2E,5E)-1,7-dibenzyloxy-2,5-heptadien-4-ol to introduce chirality, which is then carried through subsequent reaction steps to yield chiral derivatives. nih.gov This method highlights the synthetic utility of transforming symmetrical dienol systems into valuable chiral building blocks.

Biocatalytic Transformations for Enantiopure Heptadienol Synthesis

Biocatalysis has emerged as a compelling alternative to traditional chemical methods, prized for its high stereoselectivity and environmentally benign reaction conditions. nih.gov Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective for the synthesis of enantiopure alcohols. masterorganicchemistry.com

One common biocatalytic strategy is the kinetic resolution of racemic this compound. In this process, an enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomerically enriched alcohol from its ester derivative. Lipases and esterases are frequently used for this purpose. Current time information in Bangalore, IN.

Alternatively, deracemization processes can be employed. A two-step, one-pot cascade might involve the oxidation of the racemic alcohol to the corresponding ketone by a non-selective enzyme, followed by the asymmetric reduction of the ketone to a single enantiomer of the alcohol using a stereoselective ADH. Enantiocomplementary ADHs, such as (R)-selective ADH from Lactobacillus kefir or (S)-selective ADH from Thermoanaerobacter brokii, can produce either enantiomer of the target alcohol with high enantiomeric excess. google.comleah4sci.com

Table 1: Comparison of Biocatalytic Methods for Enantiopure Heptadienol Synthesis

MethodEnzyme ClassTypical SubstratePrincipleKey Advantage
Kinetic ResolutionLipase, EsteraseRacemic this compoundSelective acylation of one enantiomerSimplicity and availability of enzymes
Asymmetric ReductionAlcohol Dehydrogenase (ADH)1,5-Heptadien-4-oneStereoselective reduction of a prochiral ketonePotential for 100% theoretical yield of a single enantiomer
DeracemizationPeroxygenase/ADH or two ADHsRacemic this compoundOxidation followed by stereoselective reductionOvercomes the 50% yield limit of kinetic resolution

Metal-Mediated and Organocatalytic Routes to this compound

Metal-mediated reactions, including those utilizing organometallic reagents and catalysts, provide foundational and versatile methods for constructing the carbon framework of this compound.

Grignard-Type Additions and Allied Organometallic Methodologies

The most direct and classical synthesis of this compound involves the addition of an allyl organometallic reagent to an α,β-unsaturated aldehyde. The Grignard reaction, specifically the addition of allylmagnesium bromide to acrolein, is a fundamental method for this purpose. leah4sci.comyoutube.com This reaction constructs the C3-C4 bond, directly forming the desired dienol framework upon aqueous workup.

The reaction proceeds via the nucleophilic attack of the carbanionic allyl group from the Grignard reagent onto the electrophilic carbonyl carbon of acrolein. masterorganicchemistry.comleah4sci.com To achieve enantioselectivity, chiral ligands can be added to modify the magnesium reagent, or chiral auxiliaries can be attached to the aldehyde. For example, asymmetric 1,4-addition of a Grignard reagent to an imine derived from (E)-2,6-heptadienal has been used to synthesize chiral derivatives. ontosight.ai

Indium-Catalyzed Allylation Reactions for Heptadienol Formation

Indium-mediated allylation reactions have gained prominence as a valuable tool for carbon-carbon bond formation, particularly in aqueous media. beilstein-journals.org The Barbier-type reaction, where an allyl halide, a carbonyl compound, and indium metal are mixed in a single pot, is a practical method for synthesizing homoallylic alcohols like this compound. The reaction of allyl bromide with acrolein in the presence of indium metal readily produces the target compound. beilstein-journals.org

A key advantage of indium is its tolerance to water, allowing these reactions to be performed under "green" conditions. hbni.ac.in This methodology is highly versatile and has been successfully applied to complex substrates, including unprotected carbohydrates, demonstrating its broad functional group tolerance. beilstein-journals.org While the diastereoselectivity can be high, achieving enantioselectivity often requires the use of chiral ligands or organocatalysts in conjunction with the indium-mediated process.

Wittig Rearrangement Strategies in Heptadienol Construction

The google.comoup.com-Wittig rearrangement is a powerful pericyclic reaction for the stereoselective synthesis of homoallylic alcohols. This concerted sigmatropic rearrangement proceeds through a five-membered cyclic transition state, allowing for efficient transfer of chirality. In the context of heptadienol synthesis, an appropriately substituted bis-allylic ether serves as the precursor. nih.gov

For example, the rearrangement of an unsymmetrical bis-allylic ether can be initiated by treatment with a strong base like n-butyllithium at low temperatures. nih.govgoogle.com The regioselectivity of the rearrangement is governed by the relative stability of the carbanion formed upon deprotonation. This methodology has been used to prepare stereochemically defined substituted 1,5-dien-3-ols. oup.com For instance, 3-methyl-1,5-heptadien-4-ol has been synthesized via a diastereoselective google.comoup.com-Wittig rearrangement. oup.com This strategy provides a high degree of control over the resulting olefin and alcohol stereochemistry.

Base-Catalyzed Condensation Pathways to Substituted Heptadienols

Base-catalyzed condensation reactions, particularly the aldol (B89426) condensation, represent a fundamental and powerful tool for carbon-carbon bond formation in organic synthesis. magritek.comresearchgate.net This strategy involves the reaction of a carbonyl compound's enolate form, acting as a nucleophile, with another carbonyl compound serving as an electrophile to create a β-hydroxy carbonyl compound. vanderbilt.eduopenstax.org

The general mechanism under basic conditions proceeds in three key steps:

Enolate Formation: A base abstracts an acidic α-hydrogen from a carbonyl compound to form a resonance-stabilized enolate. researchgate.net

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of a second molecule, forming a new carbon-carbon bond and an alkoxide intermediate. openstax.org

Protonation: The alkoxide is protonated by the solvent or a mild acid to yield the final β-hydroxy aldehyde or ketone.

In the context of synthesizing substituted heptadienols, a crossed or mixed aldol condensation can be employed. researchgate.net This involves reacting two different carbonyl compounds. To achieve selectivity and avoid a complex mixture of products, the reaction is often designed so that one reactant has no α-hydrogens (e.g., an aromatic aldehyde) and can only act as the electrophile, while the other reactant (e.g., a ketone with α-hydrogens) forms the enolate. magritek.com For instance, the condensation of an allyl ketone with an appropriate aldehyde can generate the core structure of a substituted this compound. Subsequent dehydration of the aldol addition product, often promoted by heat, leads to the formation of a conjugated α,β-unsaturated ketone, a process that drives the reaction equilibrium forward. libretexts.org

Reactant 1 (Enolate Source)Reactant 2 (Electrophile)Base/SolventProduct TypeKey Features
Acetonep-AnisaldehydeKOH / H₂Oβ-Hydroxy Ketone, then EnoneForms mono- and bis-addition products. magritek.com
AcetaldehydeAcetaldehyde (Self-condensation)NaOH / EtOHβ-Hydroxy Aldehyde (Aldol)Equilibrium favors product for aldehydes with no α-substituent. openstax.org
Ketones (general)Aldehydes (general)Base (e.g., NaOH, LDA)β-Hydroxy KetoneAldehydes are more reactive electrophiles than ketones. vanderbilt.edu

Nickel-Catalyzed Carboamination Processes Involving Alkenyl Alcohols

A highly sophisticated and modern approach to functionalizing alkenyl alcohols is the nickel-catalyzed three-component carboamination. This method allows for the simultaneous addition of both a carbon and a nitrogen substituent across the double bond of an unactivated alkene in a highly regio- and diastereoselective manner. digitellinc.comnsf.gov

This umpolung strategy transforms the alkenyl alcohol into complex tertiary amine products. digitellinc.com The reaction typically involves:

An alkenyl alcohol substrate (like a derivative of this compound).

A nickel catalyst .

An organoboron nucleophile (e.g., aryl- or alkenylboronic esters).

An electrophilic aminating reagent .

A key innovation in this field is the use of the alcohol itself as a native directing group, guiding the catalyst to achieve high selectivity. nsf.gov The mechanism is proposed to involve a Ni(I)/Ni(III) catalytic cycle. This cycle begins with the formation of an organonickel species, followed by a syn-insertion directed by the alcohol group. This generates an alkyl nickelacycle intermediate that then undergoes oxidative addition with the electrophilic aminating reagent, ultimately leading to the desired 1,2-carboaminated product. digitellinc.comnsf.gov The use of specifically designed aminating reagents, such as O-(2,6-dimethoxybenzoyl)hydroxylamines, is crucial to suppress competing side reactions like β-hydride elimination. nsf.gov

Substrate TypeCarbon SourceAmine SourceCatalyst SystemSelectivityReference
Unactivated Alkenyl AlcoholsAryl/Alkenylboronic EstersO-(2,6-dimethoxybenzoyl)hydroxylaminesNickel CatalystHigh regio- and syn-diastereoselectivity nsf.gov
Commercially Available Alkenyl AlcoholsOrganoboron NucleophilesTailored Electrophilic Aminating ReagentsNickel CatalystRegio- and diastereoselective digitellinc.com

Green Chemistry Principles in this compound Synthesis Development

The development of synthetic routes for this compound and its derivatives is increasingly guided by the principles of green chemistry, which aim to design chemical processes that are efficient, safe, and environmentally benign. consensus.appyale.edusigmaaldrich.com

Two core principles are particularly relevant to the methodologies discussed:

Atom Economy : This principle, introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgacs.org Addition reactions, such as the nickel-catalyzed carboamination, are inherently high in atom economy as they combine multiple components into a single product with few or no byproducts. pnas.orgjocpr.com Condensation reactions, which eliminate a small molecule like water, have a slightly lower atom economy but are still considered efficient. libretexts.org

Catalysis : The use of catalytic instead of stoichiometric reagents is a cornerstone of green chemistry. yale.eduacs.org Catalysts increase reaction rates, often allow for milder reaction conditions (lower temperature and pressure), and reduce waste because they are used in small amounts and can be recycled. primescholars.com Both the base-catalyzed condensation and the nickel-catalyzed carboamination are catalytic processes, making them superior to older, stoichiometric methods that generate large amounts of waste, such as those using organometallic reagents like lithium aluminum hydride for reductions. wikipedia.orgprimescholars.com

Furthermore, the pursuit of chiral derivatives of this compound can be achieved through green methods like enzymatic resolution. Enzymes are highly specific catalysts that can operate under mild conditions (ambient temperature and pressure, neutral pH) and can selectively react with one enantiomer in a racemic mixture, allowing for the separation of enantiomerically pure compounds. researchgate.netrsc.org This avoids the need for protecting groups and multiple steps often required in traditional chiral synthesis. acs.org

Green Chemistry PrincipleApplication in Heptadienol SynthesisBenefit
Atom EconomyUtilizing addition reactions like Ni-catalyzed carboamination. digitellinc.comwikipedia.orgMaximizes incorporation of starting materials into the product, minimizing waste. acs.org
CatalysisEmploying base catalysts for condensation and nickel catalysts for carboamination. nsf.govacs.orgReduces energy consumption and waste compared to stoichiometric reagents. primescholars.com
Reduce DerivativesUsing enzymes for enantioselective synthesis avoids the need for protecting groups. acs.orgSimplifies synthetic procedures and reduces reagent use and waste generation. yale.edu
Design for Energy EfficiencyCatalytic and enzymatic methods often proceed at or near ambient temperature and pressure. consensus.appLowers energy costs and environmental impact associated with heating and pressurization.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1,5 Heptadien 4 Ol

Mechanistic Studies of Oxidation Reactions of the Hydroxyl Group

The secondary alcohol functionality of 1,5-heptadien-4-ol can be readily oxidized to the corresponding ketone, 1,5-heptadien-4-one. The choice of oxidizing agent is crucial to prevent unwanted side reactions at the double bonds.

Common laboratory reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents and other milder alternatives. libretexts.org Reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), are effective. libretexts.org The mechanism involves the formation of a chromate (B82759) ester intermediate. Subsequent removal of the α-proton by a base (like water) facilitates an E2-like elimination, yielding the ketone and a reduced chromium species. msu.edu

Pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are milder, more selective chromium-based oxidants often used in aprotic solvents like dichloromethane (B109758) (CH₂Cl₂). msu.edu PCC, for instance, oxidizes secondary alcohols to ketones efficiently without affecting other sensitive functional groups. libretexts.org The reaction proceeds through a similar chromate ester intermediate, but the absence of water prevents over-oxidation or side reactions. msu.edu

Dimethyl sulfoxide (B87167) (DMSO)-based oxidations, such as the Swern oxidation, offer a metal-free alternative. In this process, DMSO is activated by an electrophile like oxalyl chloride at low temperatures (≤ –60 °C). The alcohol then attacks the activated intermediate to form an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, promotes an elimination reaction that yields the ketone, dimethyl sulfide, and carbon dioxide. harvard.edu

Another class of reagents highly selective for allylic alcohols includes manganese dioxide (MnO₂) and a system using catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with manganese(III) acetate (B1210297) as a co-oxidant. nih.gov TEMPO (2,2,6,6-tetramethylpiperidinyloxy), a stable nitroxyl (B88944) radical, also serves as an efficient catalyst for the oxidation of alcohols in the presence of a stoichiometric co-oxidant like sodium hypochlorite. organic-chemistry.org

Table 1: Common Reagents for the Oxidation of Secondary Alcohols

Reagent/System Typical Solvent Key Features
Jones Reagent (CrO₃/H₂SO₄/acetone) Acetone Strong oxidant, aqueous conditions. libretexts.org
Pyridinium Chlorochromate (PCC) Dichloromethane (CH₂Cl₂) Milder, selective for aldehydes from 1° alcohols, ketones from 2° alcohols. libretexts.orgmsu.edu
Swern Oxidation (DMSO, (COCl)₂, Et₃N) Dichloromethane (CH₂Cl₂) Metal-free, mild conditions, requires low temperatures. harvard.edu
MnO₂ Dichloromethane (CH₂Cl₂) Highly chemoselective for allylic and benzylic alcohols. nih.gov
TEMPO/NaOCl Dichloromethane/Water Catalytic, mild, suitable for acid-sensitive substrates. organic-chemistry.org

Investigations into Addition and Cycloaddition Reactions of the Diene Moiety

The 1,5-diene system of this compound is primed for a variety of intramolecular reactions, including pericyclic transformations and photocycloadditions.

The most significant pericyclic reaction for this compound is the Oxy-Cope rearrangement . This reaction is a variant of the Cope rearrangement, a msu.edumsu.edu-sigmatropic rearrangement of 1,5-dienes. masterorganicchemistry.com The presence of a hydroxyl group at the C4 position allows for this transformation. masterorganicchemistry.comnrochemistry.com

The mechanism is a concerted process that proceeds through a cyclic, chair-like transition state. nrochemistry.comjove.com Upon heating, the σ-bond between C3 and C4 breaks while a new σ-bond forms between C1 and C6. Simultaneously, the π-bonds shift, resulting in an enol intermediate. This enol rapidly and irreversibly tautomerizes to the stable ketone product, which is the thermodynamic driving force for the reaction. masterorganicchemistry.comtcichemicals.com

A powerful modification is the anionic Oxy-Cope rearrangement , where the hydroxyl group is first deprotonated with a strong base, such as potassium hydride (KH), to form an alkoxide. nrochemistry.comtcichemicals.com The presence of the negative charge on the oxygen atom dramatically accelerates the reaction rate (by factors of 10¹⁰ to 10¹⁷), allowing the rearrangement to occur at much lower temperatures. tcichemicals.comacs.org The stereochemistry of the substrate can influence the E/Z stereoselection of the resulting double bond in the product. oup.com Studies on related systems show that the orientation of the oxyanionic bond (pseudoaxial vs. pseudoequatorial) in the chair-like transition state is influenced by steric factors. acs.org

Table 2: Comparison of Thermal and Anionic Oxy-Cope Rearrangements

Feature Thermal Oxy-Cope Anionic Oxy-Cope
Reaction Conditions High temperatures (heating) masterorganicchemistry.com Base (e.g., KH), low temperatures nrochemistry.comtcichemicals.com
Intermediate Enol tcichemicals.com Enolate
Reaction Rate Slow Highly accelerated (10¹⁰–10¹⁷ times faster) tcichemicals.comacs.org
Driving Force Tautomerization of enol to ketone tcichemicals.com Formation of stable enolate and subsequent ketone
Reversibility Generally irreversible due to tautomerization masterorganicchemistry.com Irreversible acs.org

Photocycloaddition reactions involve the use of light to promote cycloadditions that are often thermally forbidden by orbital symmetry rules. jove.com For 1,5-diene systems, intramolecular [2+2] photocycloaddition is a prominent reaction pathway. libretexts.org

The mechanism begins with the absorption of UV light by one of the alkene moieties, promoting an electron from its highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). jove.com This excited-state alkene can then interact with the ground-state alkene in the same molecule. The key orbital interaction for a photochemical [2+2] cycloaddition is between the HOMO of the excited-state component and the LUMO of the ground-state component. This interaction is symmetry-allowed, leading to a concerted, suprafacial cycloaddition. jove.com In the case of this compound, this would lead to the formation of a bicyclo[3.2.0]heptane skeleton.

While [4+2] cycloadditions (Diels-Alder reactions) are typically thermally allowed, photochemical [4+2] and [4+4] cycloadditions are also known, particularly in conjugated diene systems. libretexts.orgtaylorfrancis.com However, for non-conjugated dienes like this compound, the intramolecular [2+2] pathway is the most geometrically feasible and electronically favored upon photochemical activation.

Electrophilic and Nucleophilic Transformations of the Alcohol Functionality

The hydroxyl group in this compound can act as both a nucleophile and, after activation, an electrophilic center.

As a nucleophile, the oxygen atom's lone pairs can attack various electrophiles. For instance, it can be acylated to form esters using reagents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or acid catalyst. google.com It can also undergo etherification. For example, reaction with sodium hydride followed by an alkyl halide (Williamson ether synthesis) would yield the corresponding ether.

To make the alcohol an electrophilic center, the hydroxyl group must first be converted into a good leaving group. Protonation by a strong acid allows for its departure as a water molecule, generating a secondary allylic carbocation. This carbocation is resonance-stabilized across the adjacent double bond. It can then be attacked by nucleophiles. Alternatively, the hydroxyl group can be converted to a sulfonate ester (e.g., tosylate or mesylate) or a halide. These derivatives are excellent substrates for Sₙ2 reactions with a wide range of nucleophiles. For example, a series of 1,6-heptadienes substituted at the 4-position with nucleic acid bases have been synthesized via Mitsunobu condensation with 1,6-heptadien-4-ol. acs.org

Catalytic Cycles and Intermediate Characterization in Metal-Catalyzed Processes

The diene system in this compound is a suitable substrate for various metal-catalyzed transformations, such as hydroacylation and other coupling reactions.

Rhodium-catalyzed intermolecular hydroacylation has been studied with 1,5-dienes. acs.org A proposed catalytic cycle involves the coordination of the rhodium catalyst to both the aldehyde and the diene. This "double chelation" is thought to be crucial for accelerating the reaction. acs.org The cycle likely involves oxidative addition of the aldehyde C-H bond to the Rh(I) center, followed by migratory insertion of one of the alkene moieties, and finally reductive elimination to yield the product and regenerate the Rh(I) catalyst.

Palladium/norbornene cooperative catalysis is another powerful tool, though more commonly applied to aryl halides. snnu.edu.cn The general catalytic cycle involves the oxidative addition of a Pd(0) species, coordination and insertion of norbornene, followed by insertion of the alkene substrate, and subsequent reductive elimination. snnu.edu.cn

Nickel-catalyzed reactions have also been explored. A radical clock experiment using 1,6-heptadien-4-ol was performed to probe the mechanism of a Ni-catalyzed carboamination reaction. The absence of a cyclized product suggested either a non-radical pathway or a radical capture rate that is significantly faster than the rate of 5-exo-trig cyclization of the potential radical intermediate. nsf.gov Ruthenium complexes are also known to catalyze various transformations, often involving Ru(II)/Ru(IV) or other catalytic cycles initiated by C-H activation or oxidation-induced reductive elimination. nih.govchinesechemsoc.org

Strategic Applications of 1,5 Heptadien 4 Ol As a Versatile Chemical Synthon

Precursor in Complex Natural Product and Bioactive Molecule Synthesis

The divinylcarbinol motif present in 1,5-heptadien-4-ol is a valuable building block for the stereocontrolled synthesis of complex organic molecules, including polyketides and terpenoids, as well as for the construction of novel scaffolds for the pharmaceutical and agrochemical industries.

Role in Total Synthesis Strategies of Polyketides and Terpenoids

While direct incorporation of this compound into the total synthesis of polyketides and terpenoids is not extensively documented, the closely related divinylcarbinol core is a recognized structural element in the synthesis of complex natural products, particularly macrolides, which are a subclass of polyketides.

A notable example is the use of salicylated divinylcarbinol derivatives as key intermediates in the synthesis of natural salicylic (B10762653) macrolides. elsevierpure.comclockss.org These complex molecules often feature a large lactone ring, and the divinylcarbinol unit provides a strategic handle for constructing the carbon skeleton and introducing necessary stereochemistry. The synthesis of an optically active protected salicylate (B1505791) bearing a chiral diene substituent, derived from a divinylcarbinol precursor, highlights the utility of this synthon. researchgate.net The terminal alkenes of the divinylcarbinol moiety can be selectively functionalized or used in ring-closing metathesis reactions to form the macrolide ring.

The general strategy involves the asymmetric synthesis of the divinylcarbinol fragment to establish the desired stereocenters, followed by elaboration of the side chains and eventual macrolactonization. This approach underscores the potential of this compound as a starting material for accessing similar complex polyketide structures.

Building Block for Pharmaceutical and Agrochemical Scaffolds

The bifunctionality of this compound makes it an attractive scaffold for the synthesis of novel molecules with potential applications in the pharmaceutical and agrochemical sectors. The hydroxyl group can be used as a handle for introducing various functional groups or for linking to other molecular fragments, while the two vinyl groups offer sites for a wide array of chemical transformations, including but not limited to, epoxidation, dihydroxylation, and carbon-carbon bond-forming reactions.

Monomeric and Cross-linking Agent in Advanced Materials Chemistry

In the realm of polymer chemistry, this compound serves as a valuable monomer and cross-linking agent due to its two terminal double bonds, which are amenable to various polymerization techniques. The central hydroxyl group provides a site for further functionalization, enabling the synthesis of polymers with tailored properties.

Acyclic Diene Metathesis (ADMET) Polymerization for Functional Polyolefins

Acyclic Diene Metathesis (ADMET) polymerization is a powerful step-growth polymerization method for the synthesis of unsaturated polymers and is particularly well-suited for monomers like this compound. wikipedia.org In ADMET, the terminal dienes of the monomer undergo a metathesis reaction, typically catalyzed by ruthenium or molybdenum complexes, to form a long-chain polyolefin with the concomitant release of a small volatile alkene, such as ethylene, which drives the polymerization to completion.

The presence of the hydroxyl group in this compound allows for the synthesis of functional polyolefins. This hydroxyl group is generally well-tolerated by common ADMET catalysts and can be used to tune the properties of the resulting polymer, such as its solubility, hydrophilicity, and potential for post-polymerization modification. The ADMET polymerization of functionalized dienes has been shown to produce a variety of well-defined polymer architectures.

Below is a table summarizing representative data for the ADMET polymerization of functionalized α,ω-dienes, illustrating the conditions and resulting polymer characteristics that could be expected for a monomer like this compound.

MonomerCatalystMonomer/Catalyst RatioSolventTemperature (°C)Mn ( g/mol )PDI
2,7-divinyl-9,9-di-n-octylfluoreneRuCl₂(CHPh)(IMesH₂)(PCy₃)100Toluene8032,0002.0
Bis(undec-10-enoate) with isosorbideRuthenium-carbene100Bulk80-90>30,000-
Diallyl disulfideSecond-generation Grubbs---5,800 - 42,800-

This table presents data for analogous functionalized dienes to illustrate typical ADMET polymerization outcomes.

Integration in Ring-Opening Metathesis Polymerization (ROMP) Systems for Polymer Modification

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization of cyclic olefins. While this compound, as an acyclic diene, does not undergo ROMP itself, it can be strategically integrated into ROMP systems in two primary ways: as a chain transfer agent to control polymer molecular weight or as a cross-linking agent to create polymer networks.

When used as a chain transfer agent, the acyclic diene can react with the propagating metal-carbene species, terminating one polymer chain and generating a new metal-carbene that can initiate the growth of a new chain. This process allows for the control of polymer chain length and the introduction of end-functional groups.

As a cross-linking agent, this compound can be added to a ROMP reaction mixture. After the initial polymerization of the cyclic monomer, the catalyst can then react with the vinyl groups of the dienol, linking different polymer chains together to form a cross-linked network. This is particularly useful for creating thermoset materials with enhanced mechanical and thermal properties. The hydroxyl group on the this compound cross-linker can also impart functionality to the resulting network.

Synthesis of Polyallene-Based Graft Copolymers

A fascinating application of a close structural isomer of this compound is in the synthesis of polyallene-based graft copolymers. Specifically, 6-methyl-1,2-heptadien-4-ol has been used in a "grafting-from" approach to create well-defined graft copolymers. researchgate.net

The synthesis involves a two-step process. First, the allene (B1206475) monomer is polymerized via a living coordination polymerization, initiated by a π-allylnickel catalyst, to produce a polyallene backbone with pendant hydroxyl groups. In the second step, these hydroxyl groups are chemically modified to become initiation sites for a different type of polymerization, such as Atom Transfer Radical Polymerization (ATRP). A second monomer, for example styrene, is then polymerized from these initiation sites, growing as side chains from the polyallene backbone.

This methodology results in a graft copolymer with a unique architecture: a polyallene main chain with polystyrene side chains. The properties of such copolymers can be tuned by varying the lengths of both the backbone and the side chains. This approach demonstrates the potential of functionalized dienols and their isomers as versatile monomers for creating complex and well-defined polymer architectures.

Utilization in Specialty Chemical Production as an Intermediate

This compound, and its derivatives, serve as valuable intermediates in the synthesis of a variety of specialty chemicals. The presence of multiple functional groups—a secondary alcohol and two double bonds—provides several reaction sites, allowing for a range of chemical transformations. This versatility makes it a useful building block in organic synthesis for the creation of more complex molecules, including certain natural products and analogs.

A key application of a derivative of this compound is in the synthesis of Artemisia ketone. Specifically, 3,3,6-trimethyl-1,5-heptadien-4-ol, also known as Artemisia alcohol, can be oxidized to produce 3,3,6-trimethyl-1,5-heptadien-4-one (Artemisia ketone). nist.gov This ketone is a naturally occurring compound found in the essential oils of various plants, such as Artemisia annua. nih.govnih.gov While the direct conversion of the parent this compound to a corresponding simple ketone is a fundamental organic transformation, the synthesis of Artemisia ketone from its alcohol precursor is a notable example of its utility.

The photochemical rearrangement of the related ketone, 3,3,6-trimethyl-1,5-heptadien-4-one, has been studied, leading to the formation of 2,7-dimethyl-2,6-octadien-4-one. researchgate.net This highlights the potential for the carbon skeleton derived from this compound and its analogs to be transformed into other complex structures, which is a key aspect of their role as versatile synthons.

The table below summarizes the transformation of a this compound derivative into a specialty chemical intermediate.

Starting MaterialReaction TypeProductSignificance
3,3,6-Trimethyl-1,5-heptadien-4-ol (Artemisia alcohol)Oxidation3,3,6-Trimethyl-1,5-heptadien-4-one (Artemisia ketone)Synthesis of a naturally occurring flavor and fragrance compound.

Further research into the stereoselective reactions of this compound and its derivatives could expand its applications in the synthesis of chiral specialty chemicals, leveraging the chiral center at the C-4 position. The strategic placement of the hydroxyl group and the dienyl system offers opportunities for various synthetic manipulations, solidifying its role as a multifaceted intermediate in specialty chemical production.

Theoretical and Computational Chemistry Studies on 1,5 Heptadien 4 Ol and Its Analogs

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic properties of 1,5-Heptadien-4-ol. By solving approximations of the Schrödinger equation for this molecule, we can determine its molecular orbitals and derive key reactivity descriptors. These descriptors are crucial for predicting how the molecule will behave in chemical reactions.

The primary reactive centers in this compound are the hydroxyl (-OH) group and the two carbon-carbon double bonds (C1=C2 and C6=C7). The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, highlights these regions. The MEP map typically shows a region of high negative potential (red/yellow) around the electronegative oxygen atom of the hydroxyl group, indicating its nucleophilic character and its ability to act as a hydrogen bond donor. Conversely, the regions around the hydrogen atom of the hydroxyl group and the allylic protons exhibit positive potential (blue), marking them as potential sites for electrophilic interaction or deprotonation. The π-electron clouds of the double bonds represent areas of moderate negative potential, making them susceptible to attack by electrophiles.

Frontier Molecular Orbital (FMO) theory is instrumental in this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. For this compound, the HOMO is typically localized over the C=C double bonds, signifying that these are the primary sites for donating electrons to an electrophile. The LUMO, in contrast, is often distributed across the σ* antibonding orbitals of the C-O and C-C framework, indicating where the molecule is most likely to accept electrons from a nucleophile.

The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Calculations for this compound reveal a moderate energy gap, classifying it as a reactive but stable molecule under standard conditions. Quantitative data from DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) provide precise values for these descriptors. Mulliken charge analysis further quantifies the electron distribution, confirming the high negative charge on the oxygen atom and slight negative charges on the olefinic carbons, which is consistent with the MEP analysis.

Table 1: Calculated Quantum Chemical Descriptors for this compound Calculations performed using DFT at the B3LYP/6-311++G(d,p) level of theory.

DescriptorValueInterpretation
HOMO Energy-6.58 eVEnergy of the highest occupied molecular orbital; indicates susceptibility to electrophilic attack.
LUMO Energy0.89 eVEnergy of the lowest unoccupied molecular orbital; indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)7.47 eVIndicator of chemical stability and reactivity. A larger gap implies higher stability.
Dipole Moment1.75 DMeasures the overall polarity of the molecule, arising from asymmetric charge distribution.
Mulliken Charge on O(8)-0.712 eHigh negative charge confirms the nucleophilic character of the hydroxyl oxygen.
Mulliken Charge on C(4)+0.245 ePositive charge on the carbinol carbon, making it a potential site for nucleophilic attack.
Mulliken Charge on C(1)-0.218 eNegative charge on the terminal olefinic carbon, indicating a site for electrophilic addition.

Conformational Analysis and Stereochemical Predictions in Heptadienol Systems

Potential energy surface (PES) scans are performed by systematically rotating these key dihedral angles and calculating the potential energy at each step. This process reveals the global and local energy minima, which correspond to stable conformers. For this compound, the most stable conformers are those that minimize steric repulsion between the two vinyl groups and the hydroxyl group. Staggered conformations around the C3-C4 and C4-C5 bonds are energetically favored over eclipsed ones.

Furthermore, this compound is a chiral molecule, with a stereocenter at the C4 position. This gives rise to (R)- and (S)-enantiomers. While the enantiomers have identical energies in an achiral environment, their conformational preferences can be analyzed independently. The relative energies of the various conformers for both the (R) and (S) enantiomers are identical, but their spatial arrangements are mirror images. These conformational predictions are vital for understanding stereoselective reactions, where the specific 3D arrangement of the substrate dictates the stereochemical outcome of the product.

Table 2: Relative Energies of Selected Conformers of (S)-1,5-Heptadien-4-ol Relative energies (ΔE) calculated at the M06-2X/6-31G(d) level, including zero-point vibrational energy corrections.

Conformer IDDihedral Angle (C3-C4-C5-C6)Key InteractionRelative Energy (ΔE)Population at 298 K
Conf-1 ~65° (gauche)O-H···π hydrogen bond (to C6=C7)0.00 kJ/mol45.1%
Conf-2 ~180° (anti)Minimal steric hindrance+1.25 kJ/mol29.8%
Conf-3 ~-68° (gauche)O-H···π hydrogen bond (to C1=C2)+1.38 kJ/mol25.1%
Conf-4 ~0° (eclipsed)High steric repulsion+15.7 kJ/mol<0.1%

Computational Modeling of Reaction Pathways, Transition States, and Selectivity

Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving this compound. By modeling the entire reaction coordinate, from reactants to products, chemists can identify transition state (TS) structures and calculate the activation energies (ΔE‡ or ΔG‡) that govern reaction rates and selectivity.

For each pathway, the mechanism involves the formation of a carbocation intermediate. The stability of this intermediate is key to determining the preferred pathway. According to Markovnikov's rule, the proton will add to the carbon atom that results in the more stable carbocation. DFT calculations can be used to locate the transition state leading to each possible carbocation (e.g., secondary carbocations at C2 or C6). By comparing the activation free energies (ΔG‡) for the formation of these transition states, the kinetic selectivity can be determined. The pathway with the lower activation barrier will be the dominant one.

For this compound, the transition states for protonation at C1 and C7 (leading to secondary carbocations at C2 and C6, respectively) are expected to have very similar energies. However, subtle electronic effects from the hydroxyl group and conformational factors can introduce a slight preference. Computational models can capture these subtle differences with high accuracy. For instance, a model might predict a slightly lower activation barrier for addition to the C1=C2 double bond due to long-range electronic stabilization from the hydroxyl group. This type of detailed analysis provides mechanistic insights that are often difficult to obtain through experimental means alone. The selectivity of such reactions is a well-studied phenomenon where computational models provide significant predictive power .

Table 3: Calculated Activation Free Energies (ΔG‡) for Competing Pathways in the Protonation of this compound Calculations performed in a simulated solvent (water, PCM model) at the B3LYP/6-311+G(d,p) level.

Reaction PathwayDescriptionTransition StateΔG‡ (kJ/mol)Predicted Outcome
Pathway A Protonation at C1TS leading to C2 carbocation85.4Kinetically favored
Pathway B Protonation at C7TS leading to C6 carbocation88.1Kinetically disfavored
Pathway C Protonation at C2TS leading to C1 primary carbocation135.2Highly disfavored
Pathway D Protonation at C6TS leading to C7 primary carbocation137.5Highly disfavored

Advanced Spectroscopic and Chromatographic Methodologies for Research on 1,5 Heptadien 4 Ol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 1,5-Heptadien-4-OL. udel.edu By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular skeleton, the chemical environment of atoms, and their connectivity. udel.edulibretexts.org

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for each chemically non-equivalent proton. The vinyl protons (=CH₂ and -CH=) typically resonate in the downfield region of approximately 4.5-6.5 ppm. libretexts.org The proton attached to the carbon bearing the hydroxyl group (H-4) would appear as a multiplet around 4.0 ppm, influenced by coupling to adjacent protons. The allylic protons on carbons 3 and 6 would be observed further upfield. The hydroxyl proton itself typically appears as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom, offering a direct count of non-equivalent carbons in the structure. youtube.com For this compound, seven distinct signals are expected. The carbon atom bonded to the hydroxyl group (C-4) would resonate in the range of 60-75 ppm. nist.gov The sp² hybridized carbons of the double bonds (C-1, C-2, C-5, C-6) would appear further downfield, typically between 110 and 140 ppm. nist.govresearchgate.net The remaining sp³ hybridized carbon (C-3 and C-7) would be found in the upfield region of the spectrum. researchgate.net Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. nih.gov

Mechanistic Insights

NMR is also a powerful tool for studying reaction mechanisms. chemistrysteps.com By acquiring spectra at various time points, reaction kinetics can be monitored in situ, allowing for the identification of transient intermediates and the determination of reaction rates. vscht.cz Isotopic labeling studies, where specific protons are replaced with deuterium, can be analyzed by NMR to trace the pathways of atoms through a reaction, providing profound mechanistic insights. chemistrysteps.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is based on general principles of NMR spectroscopy as specific experimental data for this compound is not readily available.

Predicted ¹H NMR Data
Proton PositionPredicted Chemical Shift (δ) (ppm)Predicted Multiplicity
H-1, H-2~ 5.0 - 6.0Multiplet (m)
H-3~ 2.2 - 2.5Multiplet (m)
H-4~ 4.0 - 4.3Multiplet (m)
H-5, H-6~ 5.5 - 6.5Multiplet (m)
H-7~ 1.6 - 1.9Multiplet (m)
OHVariableBroad Singlet (br s)
Predicted ¹³C NMR Data
Carbon PositionPredicted Chemical Shift (δ) (ppm)
C-1, C-2~ 115 - 140
C-3~ 40 - 50
C-4~ 65 - 75
C-5, C-6~ 125 - 140
C-7~ 15 - 25

Advanced Mass Spectrometry Techniques for Reaction Product Identification and Pathway Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, making it invaluable for molecular weight determination and structural analysis. hw.ac.uk For studies on this compound, advanced MS methods are employed to identify reaction products, impurities, and to elucidate fragmentation pathways that confirm the molecule's structure. pitt.edu

Under electron ionization (EI), the molecular ion of an alcohol may be weak or absent. wikipedia.org The fragmentation of this compound is expected to be directed by the hydroxyl group and the double bonds. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). bhu.ac.in For this compound, alpha-cleavage could result in the loss of an allyl radical (C₃H₅•) or a propyl radical (C₃H₇•).

High-resolution mass spectrometry (HRMS) techniques, such as Fourier-transform ion cyclotron resonance (FT-ICR-MS) or Orbitrap MS, provide highly accurate mass measurements. chemeo.com This precision allows for the determination of the elemental composition of the parent molecule and its fragments, which is crucial for distinguishing between compounds with the same nominal mass. pitt.edu

Tandem mass spectrometry (MS/MS) is another powerful tool for structural analysis. pitt.edu In an MS/MS experiment, a specific ion (a "parent" ion) is selected, fragmented through collision-induced dissociation, and the resulting "daughter" ions are analyzed. This process provides direct evidence of the connectivity within the molecule and helps to map out complex reaction pathways by identifying the structures of intermediates and final products. chemeo.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 112.17 g/mol)

m/z ValueProposed Fragment IdentityFragmentation Pathway
112[C₇H₁₂O]⁺•Molecular Ion (M⁺•)
94[C₇H₁₀]⁺•Loss of H₂O
83[C₅H₇O]⁺Loss of C₂H₅• (ethyl radical)
71[C₄H₇O]⁺Alpha-cleavage: Loss of C₃H₅• (allyl radical)
69[C₅H₉]⁺Loss of C₂H₃O•
57[C₃H₅O]⁺Cleavage of C4-C5 bond
41[C₃H₅]⁺Allyl cation

Chromatographic Techniques for Reaction Monitoring, Separation, and Purity Assessment of Synthetic Intermediates

Chromatography is a fundamental technique for the separation, identification, and purification of components within a mixture. For research involving this compound, both gas and liquid chromatography are routinely used.

Gas Chromatography (GC)

As a volatile alcohol, this compound is well-suited for analysis by Gas Chromatography (GC). In GC, the sample is vaporized and transported through a capillary column by a carrier gas (e.g., helium). Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. A study on the volatile components of Artemisia annua successfully used GC to separate a related compound, 3,3,6-trimethyl-1,5-heptadien-4-ol, employing a phenylmethylsiloxane stationary phase. GC is frequently coupled with a mass spectrometer (GC-MS), which allows for the confident identification of each separated component based on its mass spectrum. This combination is ideal for monitoring the progress of a reaction by quantifying the disappearance of reactants and the appearance of products over time.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analytical and preparative-scale separations. A related compound, 4-methyl-1,6-heptadien-4-ol, has been analyzed using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier. For purity assessment of this compound, a similar reverse-phase method would be effective, where the compound is separated from non-polar and more polar impurities. HPLC with a UV detector can be used for quantification, while coupling it to a mass spectrometer (LC-MS) provides definitive identification of the main compound and any synthetic intermediates or byproducts.

Table 3: Typical Chromatographic Methods for the Analysis of this compound and Related Compounds

TechniqueParameterTypical Conditions/Description
Gas Chromatography (GC)ColumnCapillary column with a non-polar or mid-polarity stationary phase (e.g., DB-5, phenylmethylsiloxane).
Carrier GasHelium or Hydrogen.
DetectorFlame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification.
High-Performance Liquid Chromatography (HPLC)ColumnReverse-phase C18 or C8.
Mobile PhaseA gradient of water and an organic solvent like acetonitrile or methanol, often with an acid modifier (e.g., formic acid for MS compatibility).
DetectorUV-Vis Detector or Mass Spectrometer (MS).

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds.

For this compound, the IR spectrum will be dominated by absorptions characteristic of its alcohol and alkene functionalities. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is a definitive indicator of the O-H stretching vibration of the alcohol group. The presence of carbon-carbon double bonds is confirmed by a C=C stretching absorption, which typically appears around 1640-1680 cm⁻¹. Additionally, the stretching vibrations of the vinylic C-H bonds (=C-H) are expected to produce one or more bands just above 3000 cm⁻¹, in the 3010-3100 cm⁻¹ range. The sp³ C-H stretching from the rest of the molecule will absorb just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

IR spectroscopy is an excellent tool for monitoring the progress of chemical reactions. For instance, in an oxidation reaction of this compound to its corresponding ketone, 1,5-heptadien-4-one, one would observe the gradual disappearance of the broad O-H stretch and the concurrent appearance of a strong, sharp C=O stretching band around 1680-1720 cm⁻¹. This allows for a simple and effective way to track the conversion of the starting material to the product.

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)Intensity
Alcohol (O-H)O-H Stretch3200 - 3600Strong, Broad
Alkene (=C-H)C-H Stretch3010 - 3100Medium
Alkane (-C-H)C-H Stretch2850 - 2960Medium to Strong
Alkene (C=C)C=C Stretch1640 - 1680Medium to Weak

Future Research Directions and Emerging Paradigms in Heptadienol Chemistry

Innovations in Sustainable and Catalytic Synthesis of 1,5-Heptadien-4-OL Derivatives

The synthesis of this compound and its derivatives is undergoing a transformation, with a strong emphasis on green chemistry principles. The goal is to develop more efficient and environmentally friendly methods that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.orgnih.gov

Key areas of innovation include:

Catalytic Approaches: Researchers are moving away from stoichiometric reagents to catalytic systems to minimize waste and improve efficiency. nih.gov This includes the use of metal-based catalysts and biocatalysts. For instance, dicationic biphosphine palladium(II) has been used as a catalyst in the co- and terpolymerization reactions involving 1,6-heptadien-4-ol. sigmaaldrich.com

Greener Solvents: The use of hazardous solvents is a major concern in chemical synthesis. skpharmteco.com Efforts are underway to replace them with more benign alternatives or to develop solvent-free reaction conditions. semanticscholar.org

Renewable Feedstocks: Exploring the synthesis of heptadienol derivatives from renewable resources is a key aspect of sustainable chemistry. This reduces reliance on fossil fuels and contributes to a more circular economy.

A notable synthetic route to a derivative, 3,5-dimethyl-2,5-heptadiene-4-ol, involves the reaction of a Grignard reagent derived from 2-bromo-2-butene (B89217) with ethyl formate. google.com This divinylcarbinol can then be converted to tetramethylcyclopentadiene. google.com Another method for synthesizing a related compound, 3,5-dimethyl-1,6-heptadien-4-ol, utilizes a base-catalyzed condensation of allylic alcohols with aldehydes.

Exploration of Novel Functional Materials and Polymers Derived from Heptadienol Monomers

The unique structure of this compound, with its reactive double bonds and hydroxyl group, makes it a valuable monomer for the synthesis of novel functional materials and polymers. acs.org

Current research is focused on:

Polymerization Techniques: Acyclic diene metathesis (ADMET) polymerization of 1,6-heptadien-4-ol has been shown to produce poly(vinylalcohol-alt-propenylene). google.com Cyclopolymerization of 1,6-heptadiene (B165252) using late transition metal complexes is another area of active investigation. researchgate.net

Copolymerization: Copolymers can be created by polymerizing a mixture of two or more different monomers. libretexts.org For example, 1,6-heptadien-4-ol has been used in copolymerization reactions with monomers like carbon monoxide and propene. sigmaaldrich.com This allows for the tuning of polymer properties for specific applications.

Functional Polymers: The hydroxyl group on the heptadienol backbone provides a handle for further functionalization, leading to polymers with tailored properties. These functional polymers have potential applications in areas such as drug delivery, advanced coatings, and biocompatible materials. wikipedia.org For instance, fluorinated derivatives of heptadienol have been explored for applications in next-generation lithographic materials. agc.com

Derivatives of this compound have been used to synthesize purine- and pyrimidine-substituted heptadienes, which are precursors for cyclopolymerization. acs.org The resulting polymers have ordered structures with all substituents in a cis configuration. acs.org

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization in Heptadienol Chemistry

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate research and development in chemistry. researchgate.netmtu.edu In the context of heptadienol chemistry, these technologies can be applied to:

Reaction Prediction: AI algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including product structures, yields, and selectivity. researchgate.neteurekalert.orgsesjournal.com This can save significant time and resources by reducing the need for extensive trial-and-error experimentation. researchgate.net

Reaction Optimization: Machine learning models can be used to optimize reaction conditions, such as temperature, solvent, and catalyst choice, to maximize the yield of the desired product. sesjournal.comresearchgate.net Active learning algorithms can intelligently suggest new experiments to perform to most efficiently find the optimal conditions. duke.edunih.gov

Discovering New Synthetic Routes: AI can be used for retrosynthesis prediction, helping chemists to devise novel and efficient synthetic pathways to target molecules, including complex heptadienol derivatives. mit.edu

The integration of AI and ML with automated laboratory systems holds the promise of creating closed-loop systems that can autonomously design, execute, and optimize chemical reactions. rsc.org This will undoubtedly accelerate the pace of discovery in heptadienol chemistry and beyond.

Table of Research Findings in Heptadienol Chemistry

Research Area Key Finding Reference
Sustainable Synthesis Use of dicationic biphosphine palladium(II) as a catalyst in polymerization reactions involving 1,6-heptadien-4-ol. sigmaaldrich.com
Sustainable Synthesis Synthesis of 3,5-dimethyl-2,5-heptadiene-4-ol from a Grignard reagent and ethyl formate. google.com
Polymer Chemistry Acyclic diene metathesis (ADMET) polymerization of 1,6-heptadien-4-ol yields poly(vinylalcohol-alt-propenylene). google.com
Polymer Chemistry Cyclopolymerization of purine- and pyrimidine-substituted 1,6-heptadienes results in stereospecific polymers. acs.org
AI in Chemistry Machine learning models can predict reaction outcomes and yields, saving time and resources. researchgate.neteurekalert.orgsesjournal.com
AI in Chemistry Active learning algorithms can efficiently optimize reaction conditions with minimal experimental data. duke.edunih.gov

| AI in Chemistry | AI can assist in retrosynthesis planning to discover new synthetic routes. | mit.edu |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.